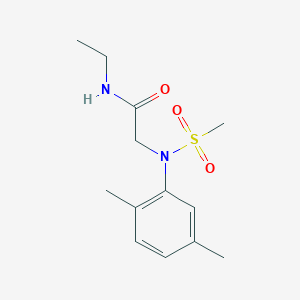
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its potential as a tool for studying the function of glutamate transporters in the brain.
Mecanismo De Acción
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide inhibits glutamate transporters by binding to their substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function depending on the context. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to have some off-target effects, including inhibition of GABA transporters and voltage-gated calcium channels.
Biochemical and Physiological Effects
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the induction of neuronal excitotoxicity, and the alteration of synaptic plasticity. These effects have been studied in various brain regions and cell types, including hippocampal neurons, cerebellar granule cells, and cortical slices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows for precise control of extracellular glutamate levels and the study of glutamate-dependent processes. However, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has some limitations, including its off-target effects and potential toxicity at high concentrations. Additionally, N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not selective for specific glutamate transporter subtypes, which can make it difficult to study the function of individual transporters.
Direcciones Futuras
There are several future directions for the use of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in scientific research. One area of interest is the development of more selective inhibitors of glutamate transporters that can target specific subtypes. Another direction is the study of the role of glutamate transporters in neurological disorders and the potential therapeutic targets they represent. Finally, the use of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in combination with other drugs or treatments may provide insights into the complex interactions between glutamate signaling and other cellular processes.
Aplicaciones Científicas De Investigación
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been primarily used in scientific research as an inhibitor of glutamate transporters. These transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders, including epilepsy, stroke, and schizophrenia. N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to be a potent inhibitor of these transporters, making it a valuable tool for studying their function and potential therapeutic targets.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-2-5-10(14)13-11-12-8-6-3-4-7-9(8)15-11/h2-7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCZCIZVVBYJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-4-{[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B3920397.png)
![[1-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B3920408.png)



![N-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920432.png)
![1-(1,3-benzodioxol-5-yl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920440.png)
![1-ethyl-3-methyl-4-{1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3920446.png)
![4-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3920453.png)
![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B3920455.png)

![1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920472.png)
![2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3920473.png)